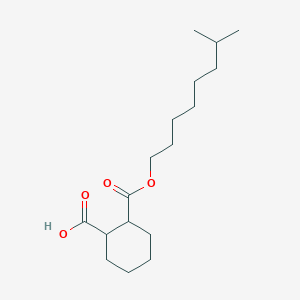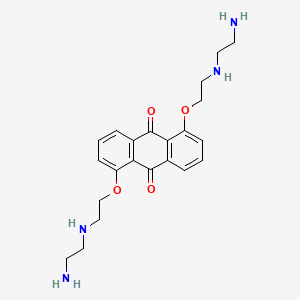
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two aminoethylamino groups attached to an anthracene-9,10-dione core. This structure imparts specific chemical and physical properties that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of anthracene-9,10-dione with 2-(2-aminoethylamino)ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to hydroquinone derivatives.
Substitution: The aminoethylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Scientific Research Applications
1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and tracking biological processes.
Mechanism of Action
The mechanism of action of 1,5-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, the compound may interact with key enzymes and proteins involved in cellular signaling pathways, further contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-((2-aminoethyl)amino)ethoxy)anthracene-9,10-dione: Similar structure but different substitution pattern, leading to variations in chemical reactivity and applications.
Mitoxantrone: A well-known anthraquinone derivative used in cancer therapy, with a different mechanism of action and clinical applications.
Ametantrone: Another anthraquinone-based anticancer agent with distinct pharmacological properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
824951-70-4 |
|---|---|
Molecular Formula |
C22H28N4O4 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,5-bis[2-(2-aminoethylamino)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O4/c23-7-9-25-11-13-29-17-5-1-3-15-19(17)22(28)16-4-2-6-18(20(16)21(15)27)30-14-12-26-10-8-24/h1-6,25-26H,7-14,23-24H2 |
InChI Key |
UNZJTULBNZOZNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNCCN)C(=O)C3=C(C2=O)C(=CC=C3)OCCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



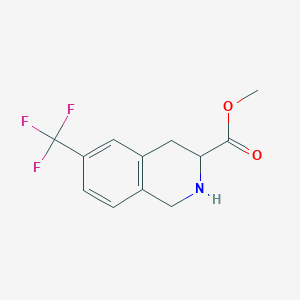
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
![1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanaminehydrochloride](/img/structure/B13127263.png)
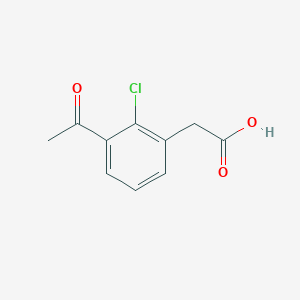



![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
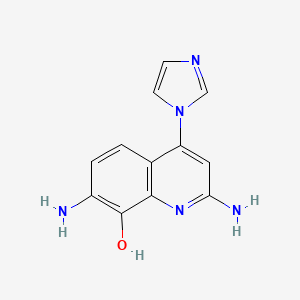

![2-[2-(2-Aminoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13127312.png)

